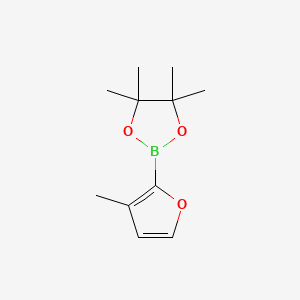

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane

Descripción general

Descripción

“4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 921938-69-4. It has a molecular weight of 208.07 . This compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4,5,5-tetramethyl-2-(3-methyl-2-furyl)-1,3,2-dioxaborolane . The InChI code for this compound is 1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 .It is stored at a temperature of -10 degrees . The physical form of this compound is liquid .

Aplicaciones Científicas De Investigación

Drug Synthesis and Medicinal Chemistry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its role in the formation of boric acid ester intermediates with benzene rings makes it valuable in the development of drugs . Specifically, it’s used in glycol protection and asymmetric synthesis of amino acids, which are crucial steps in creating complex molecules for medicinal purposes.

Cancer Research

Boric acid derivatives, such as 4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane, have been found to produce enzymes with highly reactive oxygen species. These species can induce apoptosis in cancer cells, such as HCT116 human colon cancer cells, and have been shown to cause apoptosis and necrosis in HeLa cells under oxidative stress . This suggests potential applications in designing anticancer drugs.

Agricultural Chemistry

In agriculture, the compound’s derivatives are explored for their potential as enzyme inhibitors or specific ligand drugs. These applications can be crucial in developing treatments for plant diseases or in creating new pesticides that target specific pests without harming the crops .

Energy Sector

The compound’s derivatives are being studied for their photoelectric activities. This research is particularly relevant in the search for new materials that can be used in solar cells or other devices that convert light into electricity .

Chemical Engineering

In chemical engineering, this compound is significant for its role in Diels–Alder and Suzuki coupling reactions. These reactions are fundamental in synthesizing complex organic compounds, including polymers and materials with specific properties required in various industrial processes .

Environmental Science

The compound’s ability to act as a fluorescent probe makes it useful in environmental science. It can identify substances like hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances. This is particularly important in monitoring environmental pollutants and understanding their impact on ecosystems .

Safety and Hazards

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-8-6-7-13-9(8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVYTPKYYKQXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-(3-methylfuran-2-yl)-1,3,2-dioxaborolane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

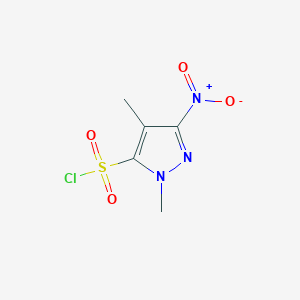

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)

![1-[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435632.png)

![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)